(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride
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Description
(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.65. The purity is usually 95%.
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Scientific Research Applications
Analgesic Agents
The synthesis and evaluation of 1-aryl-3-azabicyclo[3.1.0]hexanes, a series closely related to the query compound, were explored for their analgesic properties. These compounds demonstrated significant analgesic potency in animal models, with Bicifadine being a notable member undergoing clinical trials. This research underscores the potential of azabicyclo compounds in developing nonnarcotic analgesic agents (Epstein et al., 1981).
Synthesis and Reactivity
Studies on the efficient synthesis of azabicyclo compounds, such as N-BOC-exo-2-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane, have laid the groundwork for the production of epibatidine and its analogs. These methods facilitate the creation of significant intermediates for further chemical transformations and potential applications in medicinal chemistry (Singh & Basmadjian, 1997).
Polymer Science
The synthesis, hydrolytic reactivity, and polymerization of dioxabicyclo[2.2.1]-heptanes have been investigated, demonstrating the potential of azabicyclo compounds in the development of novel polymers with unique properties. These studies contribute to the expanding field of material science, exploring new materials for technological applications (Hall et al., 2007).
Nicotinic Acetylcholine Receptor Selective Agonists
Research on 3,6-diazabicyclo[3.2.0]heptanes has revealed their significance as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists. These compounds exhibit binding affinity and agonist activity, highlighting the therapeutic potential of azabicyclo compounds in treating neurological disorders (Ji et al., 2007).
Properties
IUPAC Name |
(1R,5R,6R)-6-methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-7-4-6-5(7)2-3-8-6;/h5-8H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJPKVNRGWPMFR-RYLOHDEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C1CCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2[C@H]1CCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.